

optimizing SR 49059 dosage for maximum efficacy

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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

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Technical Support Center: SR 49059

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **SR 49059** for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **SR 49059** and what is its primary mechanism of action?

SR 49059 is a potent, selective, and orally active nonpeptide antagonist of the vasopressin V1a receptor.^{[1][2][3][4][5]} Its primary mechanism of action is to competitively block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling pathways activated by AVP.^{[1][6]} **SR 49059** has been shown to have high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonistic activity.^{[1][2]}

Q2: What are the key differences in **SR 49059** affinity between species?

SR 49059 exhibits high affinity for V1a receptors across different species, with only slight variations. For instance, the binding affinity (Ki) for rat liver V1a receptors is approximately 1.6 nM, while for human liver V1a receptors, the Kd value is around 2.95 nM.^{[1][7]} This is in contrast to other nonpeptide V1a antagonists, such as OPC-21268, which shows a significantly higher affinity for rat receptors over human ones.^[7]

Q3: What is a typical starting concentration for in vitro experiments?

A typical starting concentration for in vitro experiments can be guided by its IC₅₀ and Ki values. For example, **SR 49059** inhibits AVP-induced human platelet aggregation with an IC₅₀ of 3.7 ± 0.4 nM.[1][2][8] Its Ki for human V_{1a} receptors ranges from 1.1 to 6.3 nM.[1][5] Therefore, a concentration range of 1-10 nM is a reasonable starting point for most cell-based assays.

Q4: What are recommended oral and intravenous dosages for in vivo animal studies?

For in vivo studies in rats, **SR 49059** has been shown to be effective when administered both intravenously and orally. It can inhibit the pressor response to AVP with a long duration of action.[1][8] An oral dose of 10 mg/kg has demonstrated a duration of action greater than 8 hours in conscious normotensive rats.[1][6][8] For intravenous administration in rabbits, doses ranging from 0.125 to 0.5 mg/kg have shown potent protective effects against AVP-induced coronary vasoconstriction.[9]

Q5: How does **SR 49059** selectivity for the V_{1a} receptor compare to other vasopressin and oxytocin receptors?

SR 49059 is highly selective for the V_{1a} receptor. It exhibits an affinity that is at least two orders of magnitude lower for V_{1b}, V₂, and oxytocin receptors in both human and animal tissues.[1][6] This high selectivity makes it a valuable tool for specifically investigating the physiological roles of the V_{1a} receptor.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low or no antagonist activity in vitro	<p>1. Incorrect Dosage: The concentration of SR 49059 may be too low. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell Line/Tissue Insensitivity: The specific cells or tissues being used may have low expression of the V1a receptor.</p>	<p>1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 nM to 1 μM) to determine the optimal inhibitory concentration for your specific assay. 2. Verify compound integrity: Use a fresh stock of SR 49059 and ensure it has been stored correctly at +4°C.^[2] Prepare fresh dilutions for each experiment. 3. Confirm V1a receptor expression: Use techniques such as Western blot, qPCR, or radioligand binding assays to confirm the presence of the V1a receptor in your experimental model.</p>
High variability in experimental results	<p>1. Inconsistent AVP concentration: The concentration of the agonist (AVP) may not be consistent across experiments. 2. Variability in cell passage number: Cell lines can change their characteristics, including receptor expression, with increasing passage numbers. 3. Inconsistent incubation times: The pre-incubation time with SR 49059 or the stimulation time with AVP may vary.</p>	<p>1. Use a consistent AVP concentration: Ensure the final concentration of AVP used to stimulate the cells is the same in all wells and across all experiments. 2. Use cells within a defined passage number range: Establish and adhere to a standard operating procedure for cell culture, including the use of cells within a specific passage number window. 3. Standardize incubation times: Precisely control all incubation times throughout the experiment.</p>

Unexpected off-target effects	<p>1. High concentration of SR 49059: Although highly selective, at very high concentrations, SR 49059 may interact with other receptors.</p> <p>2. Contamination of reagents: Reagents used in the experiment may be contaminated.</p>	<p>1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of SR 49059 that provides maximal V1a antagonism.</p> <p>2. Use high-purity reagents: Ensure all buffers, media, and other reagents are of high quality and free from contamination.</p>
Poor oral bioavailability in in vivo studies	<p>1. Improper vehicle for administration: The vehicle used to dissolve or suspend SR 49059 may not be optimal for oral absorption.</p> <p>2. Animal fasting status: The presence or absence of food in the stomach can affect drug absorption.</p>	<p>1. Use an appropriate vehicle: SR 49059 has been successfully administered orally in a 5% arabic gum solution.^[8]</p> <p>2. Standardize fasting protocol: Implement a consistent fasting period for animals before oral administration of the compound.</p>

Data Presentation

Table 1: In Vitro Potency of **SR 49059**

Parameter	Species	Tissue/Cell Type	Value	Reference
Ki	Rat	Liver	$1.6 \pm 0.2 \text{ nM}$	[1] [5]
Ki	Human	Platelets, Adrenals, Myometrium	$1.1 - 6.3 \text{ nM}$	[1] [5]
Kd	Rat	Liver Membranes	$0.63 \pm 0.13 \text{ nM}$	[7]
Kd	Human	Liver Membranes	$2.95 \pm 0.64 \text{ nM}$	[7]
IC50	Human	Platelet Aggregation (AVP-induced)	$3.7 \pm 0.4 \text{ nM}$	[1] [8]
IC50	Human	Vascular Smooth Muscle Cells (AVP-induced Ca ²⁺ increase)	$0.41 \pm 0.06 \text{ nM}$	[10] [11]
IC50	Human	Vascular Smooth Muscle Cells (AVP-induced mitogenesis)	$0.83 \pm 0.04 \text{ nM}$	[10] [11]
pA2	Rat	Caudal Artery (AVP-induced contraction)	9.42	[1] [8]

Table 2: In Vivo Efficacy of **SR 49059**

Route of Administration	Species	Dose	Effect	Reference
Oral (p.o.)	Rat	10 mg/kg	Inhibition of AVP-induced pressor response for > 8 hours	[1][6][8]
Intravenous (i.v.)	Rat	-	Inhibition of AVP-induced pressor response	[1][8]
Oral (p.o.)	Human	30 mg & 300 mg	Dose-dependent inhibition of AVP-induced decrease in skin blood flow	[12]
Oral (p.o.)	Human	300 mg	Complete blockade of AVP-induced vasoconstriction of the radial artery	[12]
Intravenous (i.v.)	Rabbit	0.125 - 0.5 mg/kg	Potent protection against AVP-induced coronary vasoconstriction	[9]
Oral (p.o.)	Rabbit	10 mg/kg	Protective effect on ECG parameters lasting more than 6 hours	[9]

Experimental Protocols

Protocol 1: In Vitro Determination of IC50 for Inhibition of AVP-Induced Calcium Mobilization

- Cell Culture: Culture human vascular smooth muscle cells (VSMCs) in appropriate media and conditions until they reach 80-90% confluence.
- Cell Preparation: Seed VSMCs onto 96-well black-walled, clear-bottom plates. Allow cells to adhere overnight.
- Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- **SR 49059** Pre-incubation: Prepare serial dilutions of **SR 49059** in the assay buffer. Add the different concentrations of **SR 49059** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
- AVP Stimulation: Prepare a solution of AVP at a concentration that elicits a submaximal response (e.g., EC80). Add the AVP solution to all wells simultaneously using a multi-channel pipette or an automated liquid handler.
- Data Acquisition: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader equipped for kinetic reads.
- Data Analysis: For each concentration of **SR 49059**, calculate the percentage of inhibition of the AVP-induced calcium response. Plot the percentage of inhibition against the logarithm of the **SR 49059** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

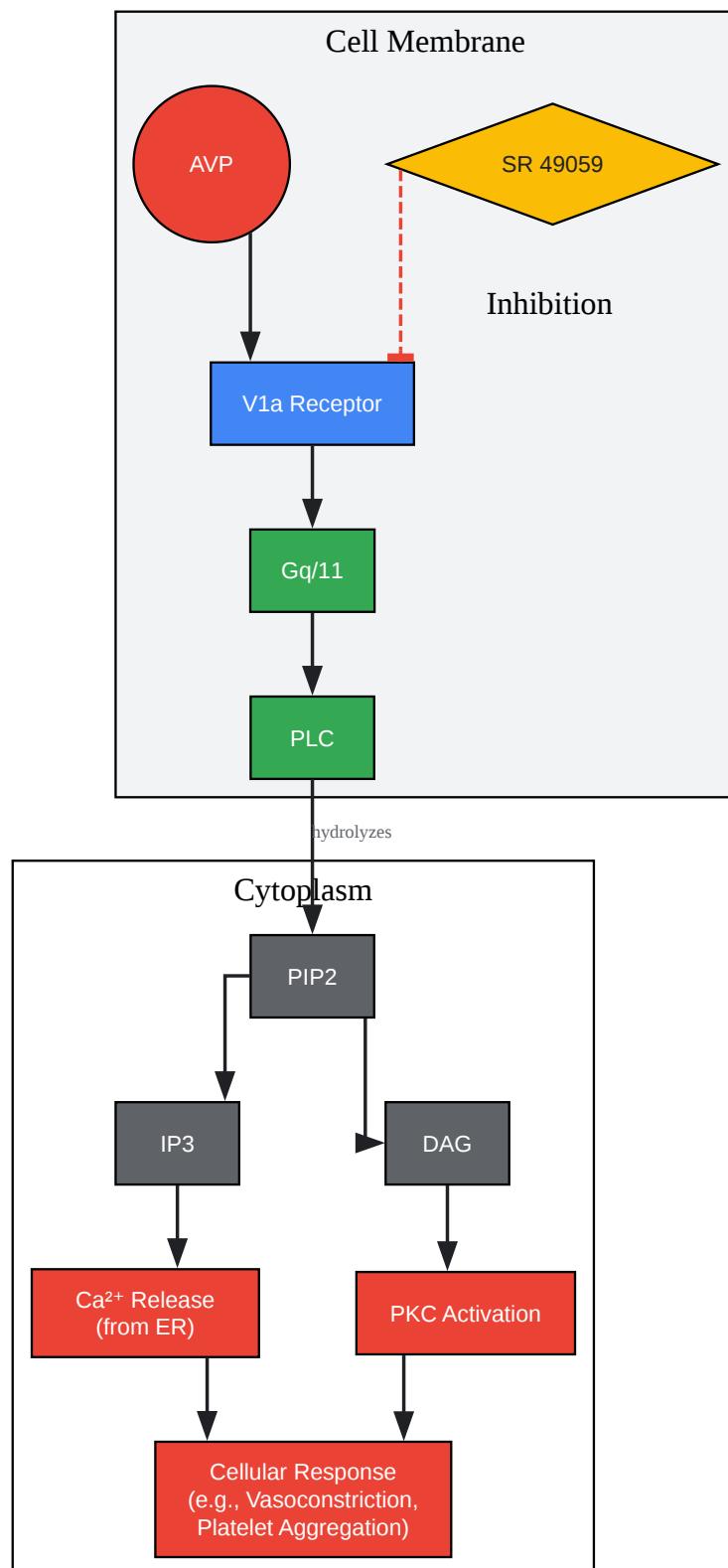
Protocol 2: In Vivo Assessment of Oral Efficacy in a Rat Pressor Model

- Animal Preparation: Use conscious, normotensive male rats (e.g., Sprague-Dawley). Acclimate the animals to the experimental setup to minimize stress.
- **SR 49059** Administration: Prepare a suspension of **SR 49059** in a suitable vehicle (e.g., 5% arabic gum).^[8] Administer the desired dose of **SR 49059** (e.g., 10 mg/kg) or vehicle to the rats via oral gavage.
- Blood Pressure Monitoring: At various time points after **SR 49059** administration (e.g., 1, 2, 4, 6, 8 hours), measure the pressor response to an intravenous challenge of AVP. This can

be done by cannulating a carotid artery for blood pressure measurement and a jugular vein for AVP administration.

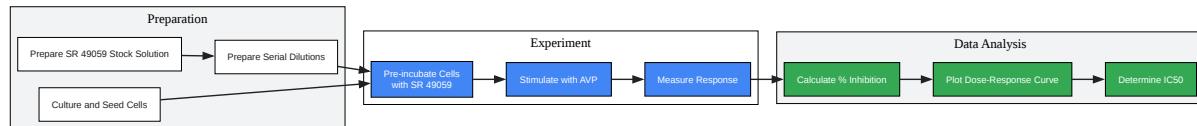
- AVP Challenge: Administer a dose of AVP that elicits a consistent and submaximal increase in blood pressure.
- Data Analysis: For each time point, calculate the percentage of inhibition of the AVP-induced pressor response in the **SR 49059**-treated group compared to the vehicle-treated group. Plot the percentage of inhibition over time to determine the duration of action.

Visualizations



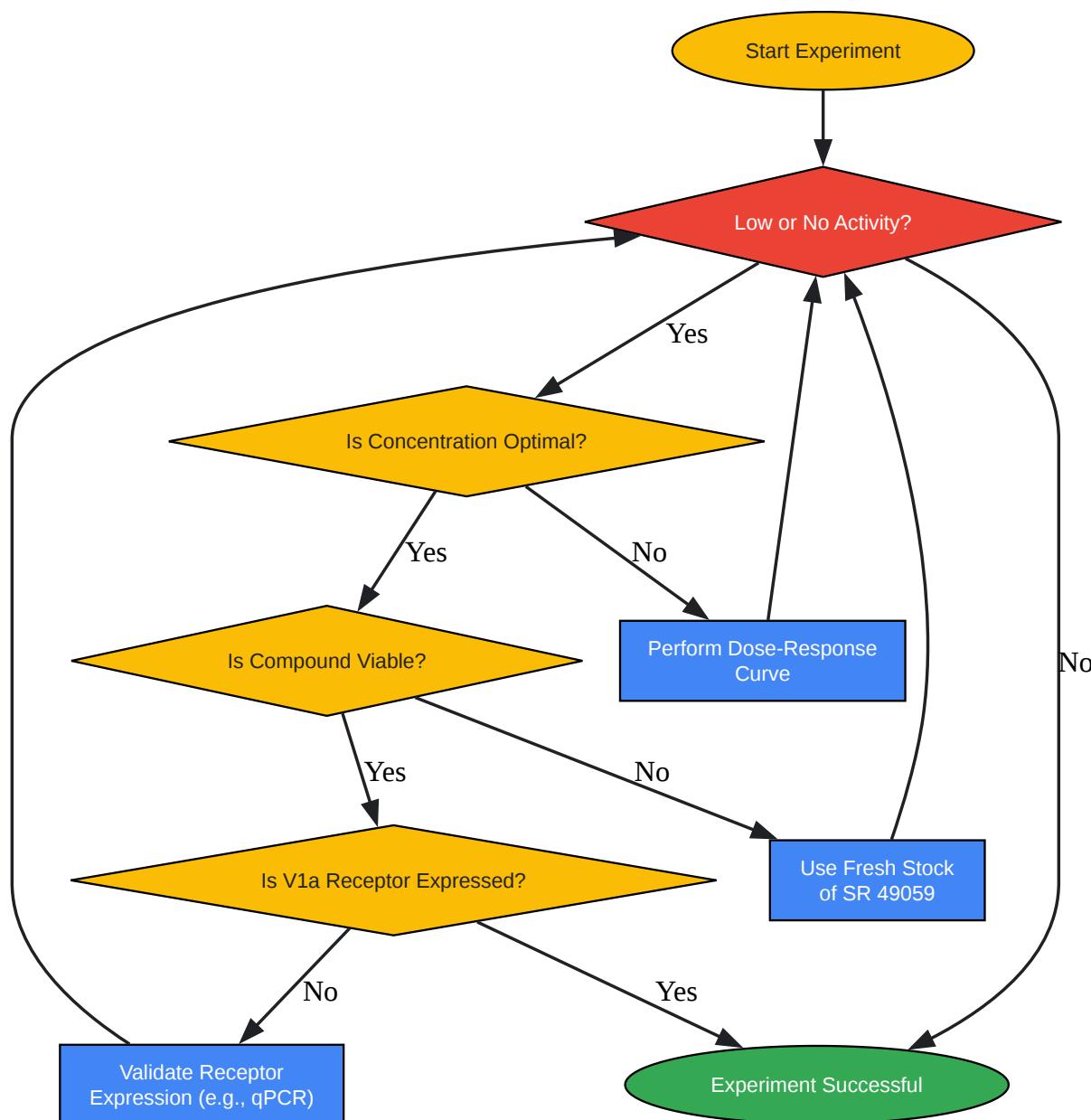
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Caption: **SR 49059** Signaling Pathway Inhibition.



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Caption: In Vitro Dosage Optimization Workflow.



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Caption: Troubleshooting Logic for Low In Vitro Activity.

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